

Application Notes: Advanced NMR Spectroscopy Techniques for D-Glucose-13C6 Labeling Analysis

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Compound of Interest		
Compound Name:	D-Glucose-13C6	
Cat. No.:	B025938	Get Quote

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique for elucidating molecular structures and investigating metabolic pathways. The utilization of stable isotope-labeled molecules, such as uniformly labeled D-Glucose-¹³C₆, significantly enhances the specificity and sensitivity of NMR experiments. By incorporating ¹³C at all six carbon positions, researchers can comprehensively trace the metabolic fate of the glucose backbone, quantify pathway fluxes, and study drug-target interactions with high precision.[1] D-Glucose-¹³C₆ is particularly valuable in metabolic research and drug development as it provides an unambiguous method for tracking carbon transitions through complex metabolic networks.[1][2]

Stable isotope tracing with NMR offers a dynamic view of metabolic activity, which is crucial for understanding disease states and the mechanisms of drug action.[3] This document provides detailed application notes and experimental protocols for the analysis of D-Glucose-¹³C₆ labeling using modern NMR techniques.

Key Applications:

 Metabolic Flux Analysis (MFA): Quantitatively measuring the rate of metabolic reactions within a biological system.[2][4]



- Central Carbon Metabolism Studies: Tracing the entry and conversion of glucose-derived carbons through glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[3][5]
- Biomarker Discovery: Identifying metabolic changes associated with disease or drug treatment.
- Drug Development: Assessing the effect of therapeutic agents on cellular metabolism.[6]

Visualized Experimental and Metabolic Workflows

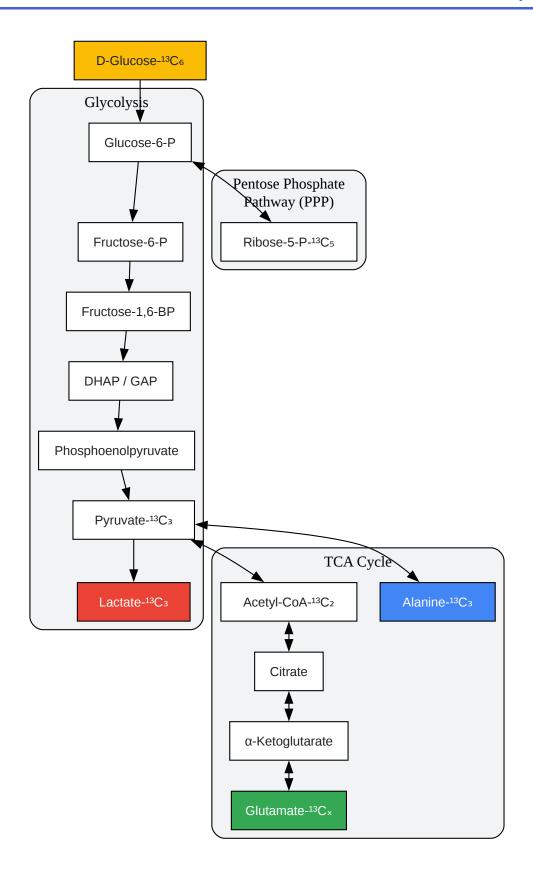
The following diagrams illustrate the general workflow for NMR-based metabolomics and the metabolic pathways traced by ¹³C-labeled glucose.



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General experimental workflow for NMR analysis of ¹³C labeling.





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Simplified metabolic pathways showing ¹³C tracing from glucose.



Experimental Protocols

The following are generalized protocols that should be optimized by the user based on the specific cell line, instrumentation, and experimental goals.

Protocol 1: Cell Culture Labeling and Metabolite Extraction

This protocol provides a general workflow for preparing cell cultures for ¹³C tracer analysis.[7]

- Media Preparation: Prepare a labeling medium by supplementing glucose-free cell culture medium with the desired concentration of D-Glucose-¹³C₆ (e.g., 10 mM) and dialyzed fetal bovine serum (FBS).
- Cell Seeding: Seed cells in culture plates and grow to the desired confluency (typically 70-80%).
- Isotope Labeling:
 - Aspirate the standard culture medium.
 - Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
 - Add the pre-warmed ¹³C-labeling medium to the cells.
 - Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a duration sufficient to approach isotopic steady-state. This time often ranges from 8 to 24 hours and should be optimized.[3]
- Metabolite Quenching and Extraction:
 - Place the culture plates on ice to rapidly halt metabolic activity.[7]
 - Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
 - Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.
 - Scrape the cells and collect the cell suspension into a microcentrifuge tube.



- Centrifuge the samples at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.[3]
- Carefully collect the supernatant, which contains the polar metabolites.

Protocol 2: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

- Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 500-600 μL) of NMR buffer. The buffer should be prepared in deuterium oxide (D₂O) (e.g., phosphate buffer, pH 7.0-7.4).[3][8]
- Internal Standard: Add a known concentration of an internal standard for chemical shift referencing and quantification. Common standards include 3-(trimethylsilyl)propionic-2,2,3,3d4 acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for aqueous samples.[3][9]
- Transfer to NMR Tube: Transfer the final solution to a clean, high-quality 5 mm NMR tube.[1]
 [10] Ensure the solution is free of particulate matter to avoid poor spectral quality.[9]
- Homogenization: Gently vortex the tube to ensure the solution is homogeneous.[1]

Protocol 3: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is typically employed for comprehensive analysis. The following are key experiments and representative parameters.

- 1D ¹H NMR: Useful for initial assessment of the sample and quantification of total metabolite pools.
- 1D ¹³C NMR: The most direct method for observing the ¹³C-labeled carbon atoms.[1] Proton decoupling is used to simplify the spectrum and improve sensitivity.



• 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A highly sensitive and powerful experiment that provides superior spectral resolution by correlating each carbon with its directly attached proton(s).[3][11] This is often the preferred method for analyzing complex mixtures.[3][11][12]

Parameter	1D ¹³ C {¹H decoupled}	2D ¹ H- ¹³ C HSQC
Pulse Program	zgpg30 (or similar with proton decoupling)[1][3]	hsqcedetgpsp (or similar edited HSQC)[1]
Spectral Width (¹³C)	~200-250 ppm	~80-160 ppm
Spectral Width (¹H)	N/A	~10-12 ppm
Acquisition Time	1-2 seconds[1][3]	0.1-0.2 seconds
Relaxation Delay (D1)	3-5 times the longest T ₁ for quantification[3][7]	1.5-2.0 seconds[1]
Number of Scans (NS)	1024 or more[3]	8-32 per increment
Number of Increments (F1)	N/A	256-512
Temperature	298 K (25 °C)	298 K (25 °C)

Quantitative Data and Analysis Chemical Shifts and Isotopomer Analysis

When dissolved in D_2O , glucose exists as an equilibrium mixture of α - and β -pyranose anomers. The ¹³C chemical shifts are sensitive to this configuration.[1]



Carbon Position	α-D-Glucose ¹³ C Chemical Shift (ppm)	β-D-Glucose ¹³ C Chemical Shift (ppm)
C1	~92.8	~96.6
C2	~72.2	~74.9
C3	~73.6	~76.7
C4	~70.4	~70.4
C5	~72.2	~76.7
C6	~61.4	~61.4

Data are illustrative and can vary slightly based on pH, temperature, and buffer conditions.[1] [13]

The analysis of ¹³C-¹³C J-coupling patterns in 1D or 2D NMR spectra provides detailed information on the labeling pattern of metabolites, allowing for the differentiation of metabolic fates.[3][11] For instance, the detection of uniformly labeled ³C lactate provides unequivocal evidence of glycolytic pathway activity from the supplied ¹³C₆-glucose.[11][12]

Fractional Enrichment Calculation

Fractional ¹³C enrichment can be quantified by comparing the integrated area of ¹³C satellite peaks to the total integrated area of the main peak (from natural abundance ¹²C) and the satellite peaks in high-resolution ¹H NMR spectra.[7][14] Alternatively, comparing spectra acquired with and without ¹³C decoupling can be used.[14]

Below is an example of illustrative data from a ¹³C-glucose tracing experiment.



Metabolite	Carbon Position(s)	Fractional ¹³ C Enrichment (%)
Lactate	C2, C3	85 ± 5
Alanine	C2, C3	70 ± 6
Glutamate	C2	45 ± 4
Glutamate	C3	30 ± 3
Glutamate	C4	55 ± 5

Values are for illustrative purposes and will vary significantly depending on the cell type and experimental conditions.[3][11]

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